molecular formula C11H13N3OS B2843495 1-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine CAS No. 883013-61-4

1-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine

Cat. No.: B2843495
CAS No.: 883013-61-4
M. Wt: 235.31
InChI Key: IAJOEQNWEYPADK-UHFFFAOYSA-N
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Description

1-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is a heterocyclic compound that contains a piperidine ring, a thiophene ring, and an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a thiophene carboxylic acid hydrazide with a piperidine derivative in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-Piperidin-1-yl-5-phenyl-1,2,4-oxadiazole
  • 3-Morpholin-4-yl-5-thiophen-2-yl-1,2,4-oxadiazole
  • 3-Piperidin-1-yl-5-furan-2-yl-1,2,4-oxadiazole

Uniqueness

1-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]piperidine is unique due to the presence of the thiophene ring, which imparts specific electronic properties and potential biological activities. The combination of the piperidine and oxadiazole rings further enhances its versatility in various applications.

Properties

IUPAC Name

3-piperidin-1-yl-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-6-14(7-3-1)11-12-10(15-13-11)9-5-4-8-16-9/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJOEQNWEYPADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NOC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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